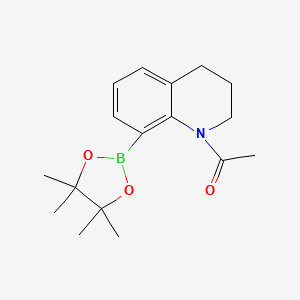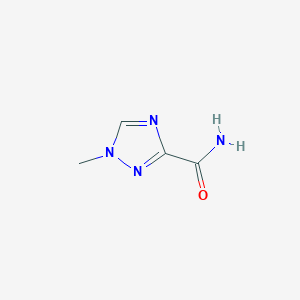
1-Methyl-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with a methyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with methylamine under mild conditions. This reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted techniques. This method significantly reduces reaction times and enhances yields. The reaction involves the use of esters and amines under neutral conditions, with toluene as the solvent .
化学反应分析
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-methyl-1H-1,2,4-triazole-3-amine.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
1-Methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity.
相似化合物的比较
1H-1,2,4-Triazole-3-carboxamide: Lacks the methyl group, which can affect its reactivity and biological activity.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Contains an ester group instead of a carboxamide group, leading to different chemical properties and applications.
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxamide group enhances its versatility in various applications, making it a valuable compound in research and industry.
属性
分子式 |
C4H6N4O |
|---|---|
分子量 |
126.12 g/mol |
IUPAC 名称 |
1-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3,(H2,5,9) |
InChI 键 |
YDBCQGNEXYFIHD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=N1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


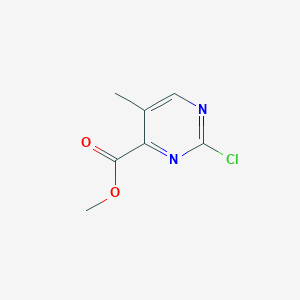
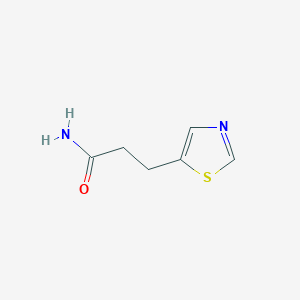

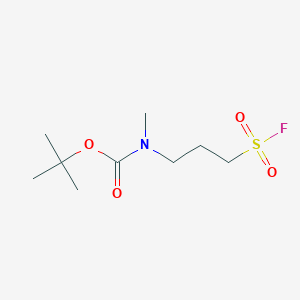
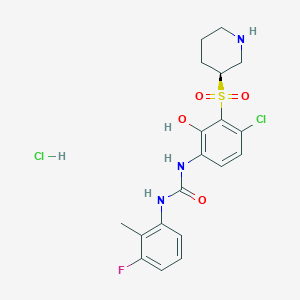
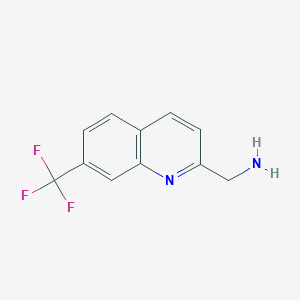
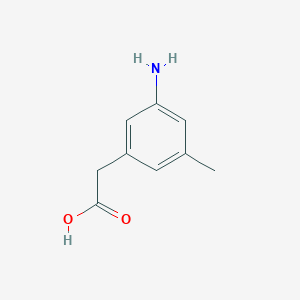
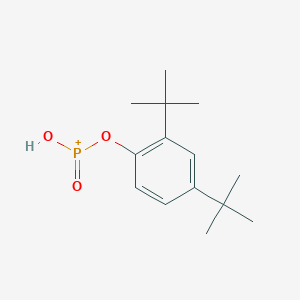
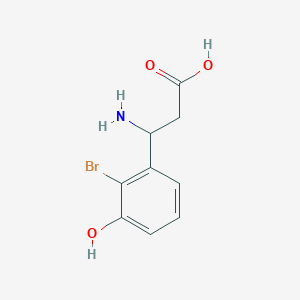
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B12966695.png)
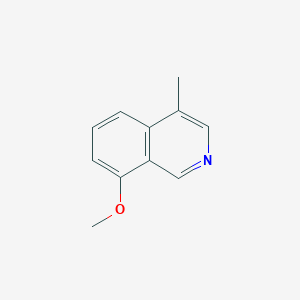
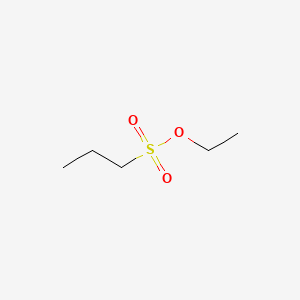
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
